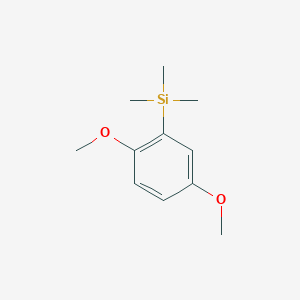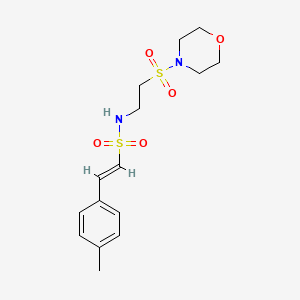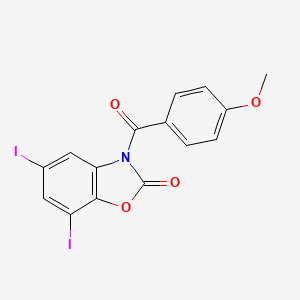![molecular formula C27H18N2O5 B2873045 3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide CAS No. 888461-63-0](/img/structure/B2873045.png)
3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties. Key steps include:
Formation of the Naphthamido Group: : The naphthamido group is synthesized through the reaction of 2-naphthylamine with a suitable carboxylic acid derivative.
Benzofuran Synthesis: : Benzofuran can be synthesized through the cyclization of ortho-hydroxybenzyl alcohol derivatives.
Benzodioxole Formation: : This involves the cyclization of catechol derivatives with appropriate reagents.
Coupling Reactions: : The final step involves coupling the prepared moieties through amide bond formation using reagents like carbodiimides under mild conditions.
Industrial Production Methods: Industrial production typically employs large-scale synthetic routes involving continuous flow reactions and optimization of reaction conditions to maximize yield and purity. Catalysis and solvent selection play crucial roles in scaling up the reactions for industrial applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation reactions to form various derivatives with altered electronic properties.
Reduction: : Reduction reactions often target the carbonyl groups or aromatic rings, leading to hydrogenated derivatives.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, sulfonates, nucleophiles like amines or thiols.
Major Products Formed: Major products include oxidized and reduced derivatives, as well as substituted compounds with functional groups such as halogens, alkyl, or aryl groups introduced at specific positions on the aromatic rings.
Scientific Research Applications
Chemistry:
Catalysis: : Acts as a ligand in catalytic cycles for organic transformations.
Material Science: : Used in the design of novel organic materials with specific electronic properties.
Biological Probes: : Employed in bioassays to study enzyme activity and protein interactions.
Drug Development: : Investigated for potential therapeutic applications due to its bioactive properties.
Pharmacological Studies: : Studied for its effects on cellular pathways and potential as a therapeutic agent.
Diagnostic Tools: : Used in the development of diagnostic probes for imaging and detection of diseases.
Polymer Synthesis: : Incorporated into polymer backbones to impart specific properties.
Electronic Devices: : Utilized in the production of organic electronic devices like OLEDs and sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, and proteins. Its aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and electrostatic interactions with biological molecules. These interactions modulate biochemical pathways and cellular processes, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds:
3-(2-Naphthamido)-N-phenylbenzofuran-2-carboxamide
3-(2-Naphthamido)-N-(methoxyphenyl)benzofuran-2-carboxamide
3-(2-Naphthamido)-N-(methylphenyl)benzofuran-2-carboxamide
Uniqueness: Compared to other similar compounds, 3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide features a benzo[d][1,3]dioxol moiety that imparts unique electronic and steric properties, enhancing its reactivity and potential applications. This makes it particularly valuable for specific scientific and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O5/c30-26(18-10-9-16-5-1-2-6-17(16)13-18)29-24-20-7-3-4-8-21(20)34-25(24)27(31)28-19-11-12-22-23(14-19)33-15-32-22/h1-14H,15H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCLZNXHQXSSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)

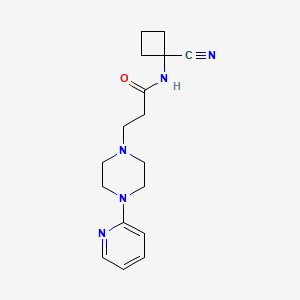
![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)
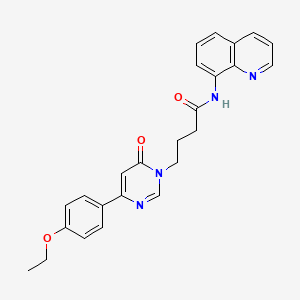
![N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2872973.png)
![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)
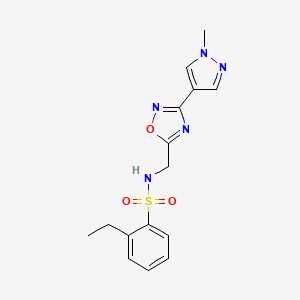
![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)
